3'-Bromo-2',5'-difluorophenacyl chloride
Description
Based on related compounds, this molecule likely belongs to the phenacyl halide family, characterized by a ketone group attached to a halogen-substituted aromatic ring. Phenacyl halides are critical intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and photoactive reagents.
For instance, 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride (CAS 1805518-64-2) shares structural similarities, with a molecular formula of C₈H₄BrCl₂FO, a molecular weight of 293.156 g/mol, and a density of ~1.8 g/cm³ . Substitutions at the 2' and 5' positions (e.g., fluorine, bromine, chlorine) influence reactivity and physical properties. The target compound’s difluoro substitution likely enhances electronegativity and alters solubility compared to chloro or hydroxy analogs.
Properties
Molecular Formula |
C8H4BrClF2O |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
1-(3-bromo-2,5-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-6-2-4(11)1-5(8(6)12)7(13)3-10/h1-2H,3H2 |
InChI Key |
ZAUGMBHMTPGXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)F)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’,5’-difluorophenacyl chloride typically involves the halogenation of a phenacyl precursor. One common method is the bromination of 2’,5’-difluoroacetophenone followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure the selective introduction of halogen atoms.
Industrial Production Methods
Industrial production of 3’-Bromo-2’,5’-difluorophenacyl chloride may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2’,5’-difluorophenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the reaction.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under specific temperature and pH conditions.
Coupling Reactions: Catalysts like palladium or copper are often employed, along with appropriate ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted phenacyl derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
3’-Bromo-2’,5’-difluorophenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-2’,5’-difluorophenacyl chloride involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The pathways involved may include the activation or inhibition of specific enzymes or receptors, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 3'-Bromo-2',5'-difluorophenacyl chloride and related compounds, based on substituent effects, physical properties, and applications:
Key Observations:
Substituent Effects on Reactivity :
- Fluorine atoms at the 2' and 5' positions (as in 4'-Bromo-2',5'-difluorophenacyl bromide) increase electronegativity, enhancing stability in polar solvents and catalytic reactions .
- Chlorine substituents (e.g., in 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride) may improve electrophilicity but require stricter handling due to higher toxicity .
Physical Property Trends: Bromine and chlorine atoms increase molecular weight and density (e.g., 4'-Bromo-2',5'-difluorophenacyl bromide: 2.0 g/cm³ vs. 5'-Bromo-2'-hydroxyacetophenone: 1.4 g/cm³) . Hydroxy groups (e.g., in 5'-Bromo-2'-hydroxyacetophenone) reduce thermal stability compared to halogenated analogs .
Synthetic Utility: Phenacyl bromides (e.g., 4'-Bromo-2',5'-difluorophenacyl bromide) are preferred in cross-coupling reactions due to stronger C-Br bond activation . Chloride derivatives (e.g., α-Bromo-2,4-dichloroacetophenone) are intermediates in antifungal agent synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
